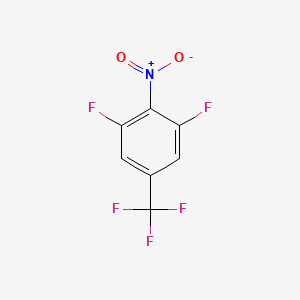

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene

説明

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a nitro group at position 2, and a trifluoromethyl group at position 3. This arrangement of electron-withdrawing groups (EWGs) confers unique electronic and steric properties, making the compound valuable in synthetic chemistry, material science, and analytical applications. Its reactivity is influenced by the strong inductive effects of fluorine and the trifluoromethyl group, as well as the directing nature of the nitro group in electrophilic substitution reactions.

特性

分子式 |

C7H2F5NO2 |

|---|---|

分子量 |

227.09 g/mol |

IUPAC名 |

1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |

InChIキー |

QEDMJULSJNIGHB-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene typically involves the nitration of fluorinated benzene derivatives. One common method includes the reaction of 1,3-difluorobenzene with nitric acid and sulfuric acid under controlled conditions to introduce the nitro group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

Catalysis:

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene serves as a ligand in catalytic reactions, enhancing reaction rates and selectivity in various organic transformations. Its fluorinated nature contributes to unique electronic properties that can stabilize transition states during catalysis.

Materials Science:

This compound is utilized in the development of fluorinated polymers, which exhibit superior chemical resistance and thermal stability. Such materials are crucial in applications requiring durability under harsh conditions.

Biology and Medicine

Drug Development:

Due to its unique structural features, 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene shows promise in pharmaceutical synthesis. It may serve as a precursor for developing novel therapeutics targeting specific biological pathways.

Imaging Agents:

Fluorinated compounds are frequently employed in medical imaging due to their favorable properties for Positron Emission Tomography (PET) scans. The incorporation of fluorine enhances the visibility of biological processes in imaging techniques.

Anticancer Activity:

Recent studies have indicated that similar fluorinated compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. This suggests potential therapeutic applications for 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene in oncology.

Industry

Electronics:

In the electronics sector, this compound is used to produce high-performance materials that are resistant to heat and chemical degradation. Its application is particularly relevant in the manufacturing of components requiring reliable performance under extreme conditions .

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Catalysis | Ligand in organic reactions | Enhances reaction rates |

| Drug Development | Synthesis of pharmaceuticals | Potential new therapies |

| Imaging | PET scan agents | Improved diagnostic capabilities |

| Electronics | High-performance materials | Increased durability and reliability |

Case Studies

Study on Anticancer Activity:

A study evaluated the effects of fluorinated compounds similar to 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene on leukemia cells. Results indicated enhanced cytotoxicity due to the ability to induce apoptosis through caspase activation pathways.

Enzyme Inhibition Research:

Research focused on enzyme inhibition related to cancer metabolism demonstrated that compounds like 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene can disrupt metabolic pathways essential for tumor growth.

作用機序

The mechanism of action of 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its electron-withdrawing groups. The nitro and trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can affect molecular pathways, leading to the formation of new compounds with different properties .

類似化合物との比較

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions or functional groups, leading to distinct chemical behaviors. Key comparisons include:

Electronic Effects :

- The trifluoromethyl (CF₃) group in the target compound enhances thermal stability and moisture resistance, as seen in fluorinated polyimides .

- Nitro (NO₂) groups at position 2 (meta to CF₃) direct electrophilic attacks to specific ring positions, influencing reaction pathways .

- Chlorine substituents (e.g., in 2,4-Dichloro-5-Methylbenzotrifluoride) increase leaving-group ability compared to fluorine, enhancing reactivity in nucleophilic substitutions .

Thermal and Physical Properties

- Thermal Stability : Fluorinated polyimides derived from CF₃-substituted benzene analogs exhibit 10% weight loss temperatures up to 508°C, attributed to strong C-F bonds . The target compound’s CF₃ group likely contributes similarly.

- Optical Properties : CF₃ and fluorine substituents lower polarizability, enhancing optical transparency (cutoff wavelengths ~354–386 nm in related polymers) .

生物活性

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene is C7H2F5N O2. It features a nitro group and trifluoromethyl substituents on a benzene ring, which are known to influence its reactivity and biological properties. The presence of multiple fluorine atoms enhances lipophilicity and can affect the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. The introduction of fluorine atoms can enhance the potency of antimicrobial agents by improving their ability to penetrate bacterial membranes. For instance, studies have shown that related compounds with similar structures can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting key enzymes involved in cell wall synthesis .

Cytotoxic Effects

1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro assays have demonstrated that compounds with similar nitro and trifluoromethyl groups can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .

Study 1: Anticancer Activity

A study conducted on a series of fluorinated nitrobenzene derivatives, including 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene, revealed significant cytotoxicity against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined using MTT assays. The results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting potential as an anticancer drug .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene | A549 (Lung) | 15.4 |

| 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene | MCF-7 (Breast) | 12.7 |

| Doxorubicin | A549 (Lung) | 10.0 |

| Doxorubicin | MCF-7 (Breast) | 8.0 |

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, 1,3-Difluoro-2-nitro-5-(trifluoromethyl)benzene was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Q. What are the recommended safety protocols for handling 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation exposure .

- Emergency Procedures: For skin contact, immediately rinse with soap and water for 15 minutes. For eye exposure, flush with water or saline for 20 minutes. Avoid direct water jets during spill containment; use inert absorbents like vermiculite .

- Storage: Store in airtight containers away from oxidizing agents and heat sources. Ensure secondary containment to prevent leaks .

Q. What synthetic routes are effective for preparing derivatives of trifluoromethyl-substituted nitroaromatics like this compound?

Answer:

- Grignard Reagents: Use halogenated precursors (e.g., 1-chloro-3-iodo-5-(trifluoromethyl)benzene) with isopropylmagnesium chloride in THF at low temperatures (-5°C) to introduce functional groups. Yields up to 69% have been reported under these conditions .

- Electrophilic Substitution: Nitration of trifluoromethylbenzene derivatives requires careful control of reaction kinetics, as the trifluoromethyl group deactivates the ring, slowing nitration by ~40,000× compared to benzene .

Q. How does the trifluoromethyl group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:

- The trifluoromethyl group is a strong electron-withdrawing, meta-directing group. It significantly reduces the rate of EAS reactions (e.g., nitration, halogenation) and directs incoming electrophiles to the meta position relative to itself .

- Experimental design tip: Use directing group compatibility analysis (e.g., fluorine substituents as ortho/para directors) to predict regioselectivity in multi-substituted systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylation reactions involving similar substrates?

Answer:

- Data Analysis Framework:

- Compare solvent polarity and temperature: Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving yields.

- Assess catalyst loading: Copper-mediated trifluoromethylation (e.g., using CuI) often requires precise stoichiometry to avoid side reactions .

- Validate purity of starting materials: Trace moisture or impurities in halogenated precursors can drastically alter yields .

- Example: Yield discrepancies in Grignard-based syntheses may arise from variations in reagent quality or reaction quenching methods .

Q. What advanced techniques enable regioselective functionalization of this compound for pharmaceutical intermediates?

Answer:

- Visible-Light Photocatalysis: In continuous flow systems, trifluoromethylation via radical pathways (e.g., using CF₃SO₂Na and Ru(bpy)₃²⁺) enhances regiocontrol and scalability. Reported yields for analogous systems reach 80% .

- Directed Ortho-Metalation (DoM): Use LDA (lithium diisopropylamide) to deprotonate positions ortho to directing groups (e.g., nitro), followed by electrophile trapping. This method avoids competing meta substitution .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:

Q. What strategies mitigate challenges in characterizing thermally unstable derivatives of this compound?

Answer:

- Low-Temperature Techniques: Collect NMR spectra at -40°C to suppress decomposition. For mass spectrometry, use ASAP (atmospheric solids analysis probe) to minimize heating .

- Computational Modeling: Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict stability trends. Focus on nitro group rotational barriers and fluorine hyperconjugation effects .

Methodological Notes

- Contradictory Data: Cross-validate synthetic protocols using multiple characterization techniques (e.g., ¹⁹F NMR for trifluoromethyl group integrity, X-ray crystallography for regiochemistry) .

- Safety Compliance: Adhere to OSHA and ECHA guidelines for nitroaromatic compounds, emphasizing waste neutralization protocols (e.g., reduction of nitro groups prior to disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。